![molecular formula C21H17BrN2O2S B2412402 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 864976-17-0](/img/structure/B2412402.png)

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

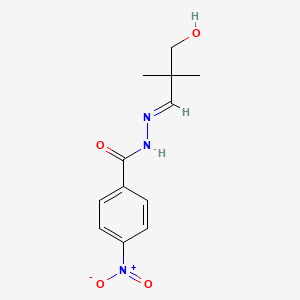

Description

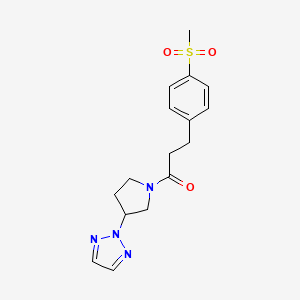

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The presence of a naphthamide group suggests it might have aromatic properties. The methoxyethyl group attached to the benzothiazole ring could potentially influence the compound’s solubility and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a large aromatic system. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromo group, which is a good leaving group, and the naphthamide and methoxyethyl groups, which can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxyethyl group could increase its solubility in organic solvents .Scientific Research Applications

-

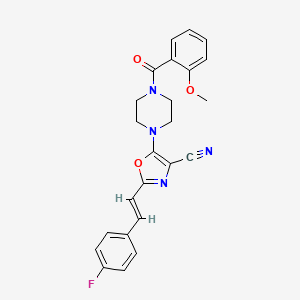

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry .

- Application : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

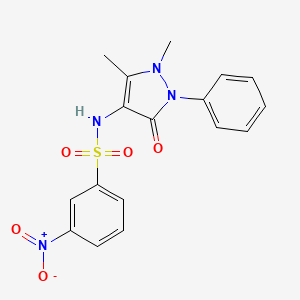

Antimycobacterial Agents

- Field : Medicinal Chemistry .

- Application : The research involves the design, synthesis, and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents .

- Method : Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles .

- Results : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

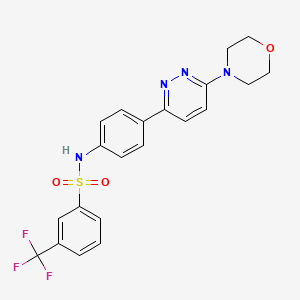

- Synthesis of 1,2,3-Triazole Derivatives

- Field : Organic Chemistry .

- Application : This research involves the synthesis of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .

- Method : A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .

- Results : All the synthesized compounds were evaluated .

- Synthesis of 1,2,3-Triazole Derivatives

- Field : Organic Chemistry .

- Application : This research involves the synthesis of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .

- Method : A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .

- Results : All the synthesized compounds were evaluated .

Future Directions

properties

IUPAC Name |

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2S/c1-26-12-11-24-18-10-9-15(22)13-19(18)27-21(24)23-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STACTLZGKOBUIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)

![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)

![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)